
Ethyl 1-methylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-methylpiperidine-3-carboxylate is an organic compound with the molecular formula C₉H₁₇NO₂. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-methylpiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylpiperidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves:
- Starting Material : Ethyl nipecotate
- Reagents : Formaldehyde, formic acid
- Yield : Approximately 73% under reflux conditions .
Biological Applications
Ethyl 1-methylpiperidine-3-carboxylate exhibits a range of biological activities, making it valuable in medicinal chemistry.
2.1. Neuropharmacological Effects
Research indicates that derivatives of piperidine, including this compound, can act as GABA_A receptor agonists. These compounds are being investigated for their potential in treating neurological disorders such as anxiety and epilepsy .
2.2. Antimicrobial Activity
Studies have shown that piperidine derivatives can inhibit bacterial enzymes, including enoyl-ACP reductase in Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .
Industrial Applications
The compound is also utilized in various industrial applications:
3.1. Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in the pharmaceutical industry where it is used to create morphine analogs with similar analgesic properties .
3.2. Chemical Research
In chemical research, it is employed as a building block for synthesizing other piperidine derivatives which are essential for drug development .
Case Study 1: Synthesis of Morphine Analogs
A notable study involved the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, which demonstrated similar properties to morphine and codeine, highlighting its potential therapeutic applications in pain management .
Compound | Yield (%) | Biological Activity |
---|---|---|
Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | 94% | Analgesic properties similar to morphine |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of piperidine derivatives against various pathogens, showcasing that this compound derivatives exhibited significant inhibition against E. coli strains, suggesting their potential use in antibiotic formulations .
Pathogen | Inhibition Zone (mm) | Compound |
---|---|---|
E. coli | 15 | This compound |
S. aureus | 12 | This compound |
Mechanism of Action
The mechanism of action of ethyl 1-methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 1-methylpiperidine-4-carboxylate
- 1-Methylpiperidine-3-carboxylic acid
- Ethyl 1-methylnipecotate
Comparison: Ethyl 1-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound in drug development and other applications.
Biological Activity
Ethyl 1-methylpiperidine-3-carboxylate (EMPC) is a chiral compound with significant implications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
EMPC is characterized by its piperidine ring structure, featuring a nitrogen atom and an ester functional group. The specific stereochemistry of the (3R) configuration is crucial for its biological interactions. The compound has the molecular formula and a molecular weight of 171.24 g/mol.
The biological activity of EMPC primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves modulation of biochemical pathways, which can lead to therapeutic effects in conditions such as neurological disorders.
Interaction with Biological Targets
- Enzymes : EMPC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.
Pharmacological Applications
- Neurological Disorders : EMPC is being investigated for its therapeutic potential in treating neurological conditions due to its ability to cross the blood-brain barrier.
- Antimicrobial Activity : Preliminary studies suggest that EMPC and related piperidine derivatives exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
Case Studies
- A study highlighted the antibacterial activity of piperidine derivatives, including EMPC, showing minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against E. coli and Bacillus mycoides .
- Another investigation into the pharmacokinetics of EMPC revealed favorable absorption characteristics in vitro, suggesting potential for oral bioavailability .
Table 1: Biological Activity Summary of this compound
Synthesis and Applications
EMPC serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its role in medicinal chemistry is underscored by its applications in developing drugs targeting neurological disorders and other medical conditions .
Comparison with Similar Compounds
EMPC exhibits unique properties compared to other piperidine derivatives due to its specific substitution pattern:
Compound | Activity | Notes |
---|---|---|
Ethyl 1-methylpiperidine-4-carboxylate | Lower potency | Different pharmacokinetic properties |
Ethyl 1-methylnipecotate | Similar therapeutic potential | Variations in biological activity observed |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Ethyl 1-methylpiperidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include esterification with acid chlorides or anhydrides, cyclization, and substitution reactions. Optimization requires control of temperature (e.g., 50–100°C), solvent choice (e.g., ethanol or dichloromethane), and catalysts (e.g., Lewis acids). Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are essential for confirming the purity and structure of synthesized this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR), HPLC for purity assessment, and elemental analysis to verify composition. Mass spectrometry (MS) can validate molecular weight, while X-ray crystallography (via SHELX programs) resolves absolute configurations .
Q. How should this compound be stored to maintain stability during research?
- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at low temperatures (−20°C) to minimize degradation. Regularly assess purity via spectroscopic methods and avoid prolonged storage. Degradation products, such as 3-piperidine carboxylic acid, can form via decarboxylation under suboptimal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For stereochemical ambiguities, use X-ray crystallography (SHELXL refinement) or computational modeling (DFT calculations). Cross-validate with IR spectroscopy and MS/MS fragmentation patterns .
Q. What experimental approaches are used to study the metabolic breakdown pathways of this compound?
- Methodological Answer : Gas-phase decomposition studies using GC-MS can identify intermediates like 3-piperidine carboxylic acid. Computational analysis (e.g., density functional theory) models six-membered cyclic transition states during decarboxylation. In vitro metabolic assays with liver microsomes provide insights into enzymatic pathways .
Q. How do steric and electronic effects of substituents on the piperidine ring influence reaction kinetics in derivative synthesis?
- Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl, benzoyl) increase electrophilicity, accelerating nucleophilic substitutions. Steric hindrance from bulky substituents (e.g., trifluoromethyl) may reduce yields, necessitating optimized catalysts (e.g., Pd/C for hydrogenation) or elevated temperatures. Kinetic studies via time-resolved NMR or stopped-flow techniques quantify these effects .
Q. What strategies mitigate side reactions during the synthesis of this compound analogs with complex heterocyclic moieties?
- Methodological Answer : Use orthogonal protecting groups (e.g., Boc for amines) to prevent unwanted couplings. Employ flow chemistry for exothermic reactions (e.g., sulfonation) and microwave-assisted synthesis to reduce reaction times. Purify intermediates via flash chromatography or recrystallization to eliminate byproducts .
Q. Data Analysis & Experimental Design
Q. How can researchers design experiments to assess the thermodynamic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC-UV and characterize products using LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Q. What statistical methods are suitable for optimizing reaction yields in multi-step syntheses of derivatives?
- Methodological Answer : Use response surface methodology (RSM) or factorial design (e.g., 2 factorial) to evaluate variables (temperature, solvent ratio, catalyst loading). Analyze data via ANOVA to identify significant factors. Machine learning models (e.g., random forest) can predict optimal conditions for unexplored derivatives .
Q. Safety & Compliance
Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?
- Methodological Answer : Use explosion-proof reactors and inert gas purging to mitigate hydrogen combustion risks. Employ closed-system filtration to isolate catalysts (e.g., Pd/C). Monitor for exothermicity with thermocouples and ensure proper ventilation to avoid inhalation hazards .
Properties
IUPAC Name |
ethyl 1-methylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJNMLPRDRTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282086 | |
Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5166-67-6 | |
Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5166-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methylpiperidine-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5166-67-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-methylpiperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.